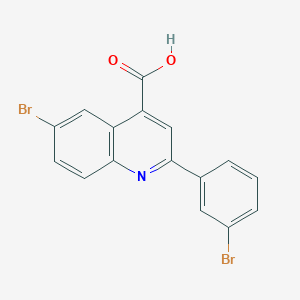

6-Bromo-2-(3-bromophenyl)quinoline-4-carboxylic acid

説明

6-Bromo-2-(3-bromophenyl)quinoline-4-carboxylic acid is a chemical compound with the molecular formula C16H9Br2NO2 and a molecular weight of 407.06 g/mol . This compound belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of bromine atoms in its structure enhances its reactivity and potential for various chemical transformations .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(3-bromophenyl)quinoline-4-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminobenzophenone and 3-bromobenzaldehyde.

Carboxylation: Finally, the carboxylation of the brominated quinoline intermediate is achieved using carbon dioxide or a suitable carboxylating agent.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often utilize continuous flow reactors, automated systems, and environmentally friendly catalysts to enhance efficiency and reduce waste .

化学反応の分析

Types of Reactions

6-Bromo-2-(3-bromophenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The quinoline ring can undergo oxidation or reduction reactions to form different derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed for oxidation reactions.

Coupling: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can have different biological and chemical properties .

科学的研究の応用

Anticancer Activity

One of the primary applications of 6-Bromo-2-(3-bromophenyl)quinoline-4-carboxylic acid is in the development of HDAC inhibitors. Histone deacetylases are enzymes involved in the regulation of gene expression through chromatin remodeling. Inhibition of these enzymes has been linked to anticancer effects.

- Mechanism of Action : The compound acts by selectively inhibiting HDAC3, which is implicated in various cancers. The selective inhibition leads to an accumulation of acetylated histones, resulting in altered gene expression that can induce cancer cell apoptosis and cell cycle arrest .

Structure-Activity Relationship Studies

The compound has been included in structure-activity relationship (SAR) studies aimed at optimizing HDAC inhibition. Researchers have synthesized various analogs to evaluate their potency and selectivity against different HDAC isoforms.

| Compound | Structure | HDAC Inhibition Potency |

|---|---|---|

| D28 | D28 | High |

| D29 | D29 | Moderate |

| D30 | D30 | Low |

The introduction of different substituents on the quinoline core has been shown to significantly affect the inhibitory activity against HDAC enzymes .

Potential as a Biochemical Probe

Beyond its role as an HDAC inhibitor, this compound may serve as a biochemical probe for studying cellular mechanisms related to epigenetic regulation. Its ability to modulate histone acetylation states can be leveraged to investigate pathways involved in cancer progression and response to therapy.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in preclinical models:

- In Vitro Studies : In K562 leukemia cells, treatment with this compound resulted in significant G2/M cell cycle arrest and increased apoptosis rates compared to controls .

- SAR Analysis : A comprehensive SAR analysis involving over 30 synthesized compounds indicated that modifications to the carboxylic acid moiety significantly influenced HDAC selectivity and anticancer potency .

作用機序

The mechanism of action of 6-Bromo-2-(3-bromophenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems . The bromine atoms in the compound enhance its binding affinity and selectivity towards these targets . The compound can modulate various biochemical pathways, leading to its observed biological effects .

類似化合物との比較

Similar Compounds

6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid: This compound has a similar quinoline core structure but with an isobutoxy group instead of a bromophenyl group.

6-Bromo-2-methylquinoline-3-carboxylic acid: This compound has a methyl group at the 2-position and a carboxylic acid group at the 3-position.

Uniqueness

6-Bromo-2-(3-bromophenyl)quinoline-4-carboxylic acid is unique due to the presence of two bromine atoms and a carboxylic acid group, which confer distinct reactivity and biological activity compared to similar compounds .

生物活性

6-Bromo-2-(3-bromophenyl)quinoline-4-carboxylic acid (CAS No. 350998-36-6) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on recent research findings.

Molecular Structure:

- Molecular Formula: C₁₆H₉Br₂NO₂

- Molecular Weight: 407.06 g/mol

- IUPAC Name: this compound

The synthesis of this compound typically involves several key steps:

- Starting Materials: The synthesis begins with 2-aminobenzophenone and 3-bromobenzaldehyde.

- Cyclization: These precursors undergo cyclization in the presence of a catalyst (e.g., molecular iodine or zinc oxide) under solvent-free conditions.

- Bromination: The resulting quinoline intermediate is brominated using bromine or N-bromosuccinimide (NBS).

- Carboxylation: Finally, carboxylation is performed using carbon dioxide or suitable carboxylating agents .

This compound exhibits biological activity primarily through its interaction with specific molecular targets, such as enzymes and receptors involved in various signaling pathways. Its unique structure, characterized by two bromine atoms and a carboxylic acid group, enhances its reactivity and potential therapeutic applications.

Anticancer Activity

Recent studies have demonstrated that derivatives of quinoline compounds, including this compound, exhibit significant anticancer properties. For instance, compounds with similar structures have shown effectiveness in reducing doxorubicin-induced cardiotoxicity in H9c2 cardiomyocytes by inhibiting reactive oxygen species (ROS) production and enhancing cell viability .

Table 1: Summary of Anticancer Activity

| Compound | IC50 (μM) | Cell Type | Effect on Viability (%) |

|---|---|---|---|

| This compound | >40 | H9c2 Cardiomyocytes | >80% (with DOX treatment) |

| Other Quinoline Derivatives | Varies | Various Cancer Cell Lines | Significant reduction in cell death |

Antibacterial and Antifungal Activity

The compound has also been evaluated for its antibacterial and antifungal properties. Similar quinoline derivatives have been reported to inhibit bacterial DNA gyrase, which is crucial for bacterial replication and recombination . The presence of electron-withdrawing groups like bromine enhances the antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antibacterial Activity Overview

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli, S. aureus | Varies (specific data not available) |

Case Studies

- Cardiotoxicity Model : In a study involving doxorubicin-induced cardiotoxicity, derivatives of this quinoline compound were shown to significantly improve cell viability in cardiomyocytes, suggesting potential as a cardioprotective agent during chemotherapy .

- Antileishmanial Activity : Research involving quinoline derivatives has indicated promising antileishmanial activity against Leishmania donovani, with IC50 values being determined for various synthesized compounds .

特性

IUPAC Name |

6-bromo-2-(3-bromophenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9Br2NO2/c17-10-3-1-2-9(6-10)15-8-13(16(20)21)12-7-11(18)4-5-14(12)19-15/h1-8H,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAFMZMLZEJHETP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00359828 | |

| Record name | 6-bromo-2-(3-bromophenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350998-36-6 | |

| Record name | 6-bromo-2-(3-bromophenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。